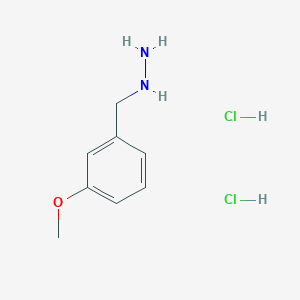

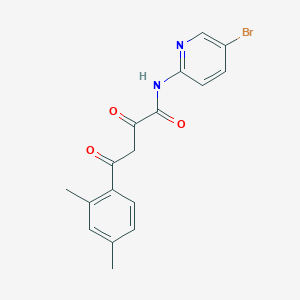

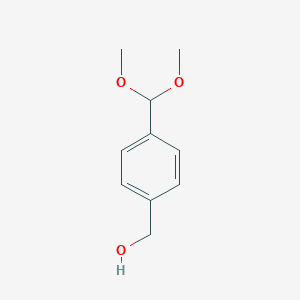

![molecular formula C9H5Cl2N3O3 B067244 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole CAS No. 187399-90-2](/img/structure/B67244.png)

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, also known as 5CM3CNPOD, is a member of the oxadiazole family of compounds. It is a heterocyclic aromatic compound that has been studied for its potential to be used in scientific research applications.

Applications De Recherche Scientifique

Antibacterial Activity

A study conducted by Rai et al. (2010) involved the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, including derivatives that showed significant antibacterial activity against several bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values and structure-activity relationships (SARs) were evaluated, highlighting the potential of these compounds in antibacterial applications Design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones.

Synthetic Utility

Stepanov et al. (2019) explored the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, demonstrating its versatility as a synthon for synthesizing a range of 1,2,5-oxadiazole derivatives through various chemical reactions. This work shows the compound's broad utility in chemical synthesis, providing pathways for creating diverse chemical structures 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives.

Corrosion Inhibition

Kalia et al. (2020) investigated two newly synthesized oxadiazole derivatives for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. Their study showcased that these compounds, including derivatives of 5-chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, offer significant protection against corrosion, making them valuable for industrial applications Synthesized oxadiazole derivatives as benign agents for controlling mild steel dissolution: Experimental and theoretical approach.

Antimicrobial Activity

Prabhashankar et al. (2013) conducted a study on the antimicrobial activity of substituted 1,3,4-oxadiazole analogues, including derivatives closely related to the chemical structure . These compounds exhibited potent antimicrobial properties against various bacterial and fungal strains, suggesting their potential use in combating microbial infections A Study On The Antimicrobial Activity Of New Substituted 1,3,4-Oxadiazole Analogues.

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities .

Mode of Action

1,2,4-oxadiazole derivatives have been studied for their anti-infective properties, suggesting they may interact with various targets to exert their effects .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, implying they may influence multiple pathways .

Result of Action

It’s known that some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJMFKBDCJXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649657 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187399-90-2 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

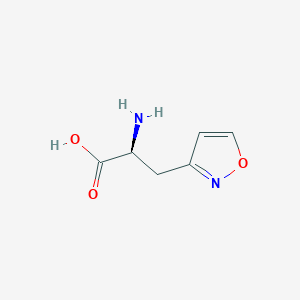

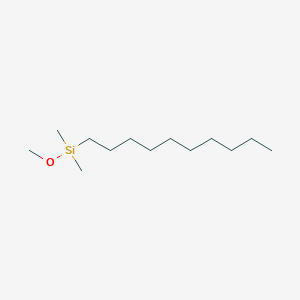

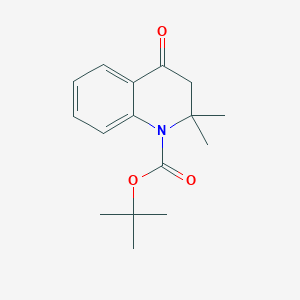

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

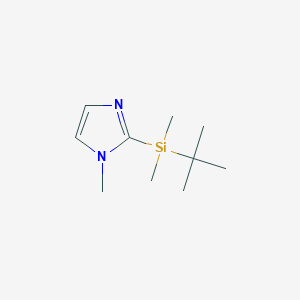

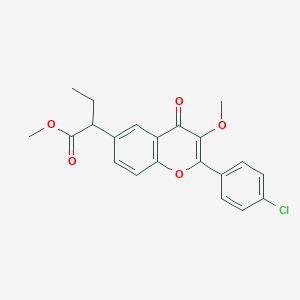

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

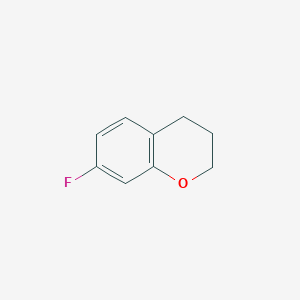

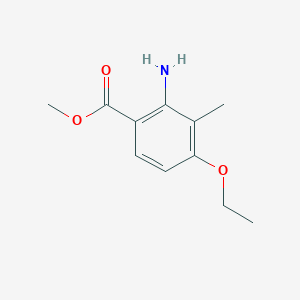

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)